N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
This compound is a synthetic small molecule featuring a 1,4-dihydropyridin-4-one core substituted with a benzylacetamide side chain and a 4-(4-fluorophenyl)piperazine moiety. Its design combines a rigid heterocyclic core (dihydropyridinone) with flexible substituents (piperazine and benzyl groups), which may influence its pharmacokinetic properties, such as solubility, bioavailability, and receptor-binding affinity .
Properties
IUPAC Name |
N-benzyl-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-34-25-18-31(19-26(33)28-16-20-5-3-2-4-6-20)23(15-24(25)32)17-29-11-13-30(14-12-29)22-9-7-21(27)8-10-22/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOINIHRDWSLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorophenylpiperazine with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-4-(4-fluorophenyl)piperazine.
Formation of the Pyridine Intermediate: The next step involves the reaction of the piperazine intermediate with 2-chloro-5-methoxy-4-oxo-1,4-dihydropyridine in the presence of a suitable solvent like dichloromethane and a base such as triethylamine.
Final Coupling Reaction: The final step involves the coupling of the pyridine intermediate with acetamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to receptor binding and signal transduction pathways.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily in its fluorophenyl, piperazine, and heterocyclic core components. Below is a detailed comparison with three key analogs derived from the provided evidence:
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
- Core Structure: Replaces the dihydropyridinone with a thiazolo[4,5-d]pyridazine ring.
- Key Differences: The thiazolo-pyridazine core introduces a sulfur atom and an additional fused ring, increasing molecular rigidity compared to the dihydropyridinone system . The pyrrolidinyl substituent at the 2-position may enhance lipophilicity (predicted logP ~3.2 vs.
- Pharmacological Implications: Thiazolo-pyridazine derivatives are often explored as kinase inhibitors, suggesting divergent therapeutic targets compared to the dihydropyridinone-based parent compound .
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide
- Core Structure: Features a pyrazolo[3,4-d]pyrimidinone scaffold.
- Key Differences: The pyrazolo-pyrimidinone core has a higher aromaticity index, which may reduce metabolic instability compared to the partially saturated dihydropyridinone . ~504 for the parent compound) and altering solubility.
- Pharmacological Implications: Pyrazolo-pyrimidinones are commonly associated with adenosine receptor antagonism, indicating possible applications in cardiovascular or inflammatory diseases .
N-(4-Fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core Structure : Utilizes a 1,2,4-triazole ring with a sulfanyl linker.
- Key Differences :
- Pharmacological Implications : Triazole derivatives are frequently investigated as antimicrobial or antifungal agents, diverging from the neurological focus suggested for the parent compound .
Data Table: Structural and Physicochemical Comparison
| Property | Parent Compound | Thiazolo-Pyridazine Analog | Pyrazolo-Pyrimidinone Analog | Triazole Analog |
|---|---|---|---|---|
| Molecular Weight | 504.54 | 509.58 | 437.45 | 440.51 |
| H-Bond Acceptors | 6 | 7 | 6 | 8 |
| H-Bond Donors | 2 | 1 | 2 | 1 |
| Predicted logP | 2.8 | 3.2 | 2.5 | 3.5 |
| Core Heterocycle | Dihydropyridinone | Thiazolo-pyridazine | Pyrazolo-pyrimidinone | 1,2,4-Triazole |
| Key Substituent | 4-Fluorophenylpiperazine | Pyrrolidinyl | 4-Fluorophenyl | 3-Methylphenyl |
Research Findings and Implications
- Structural Flexibility vs. Rigidity: The parent compound’s dihydropyridinone core offers a balance between rigidity (for target specificity) and flexibility (for conformational adaptation), whereas analogs like the thiazolo-pyridazine derivative prioritize rigidity for enhanced receptor binding .
- Piperazine Role : The 4-(4-fluorophenyl)piperazine moiety in the parent compound may confer selective affinity for serotonin or dopamine receptors, a feature absent in analogs lacking this group .
- Metabolic Stability: The pyrazolo-pyrimidinone analog’s higher aromaticity suggests improved resistance to hepatic oxidation compared to the parent compound’s dihydropyridinone core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
